molecular formula C11H14FNS B7997447 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol

Cat. No.: B7997447
M. Wt: 211.30 g/mol
InChI Key: FMUYBNMCPJGENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is an organic compound that features a fluorine atom, a pyrrolidine ring, and a benzenethiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of a precursor compound using reagents such as aluminum fluoride and copper fluoride at elevated temperatures . The pyrrolidine ring can be introduced through nucleophilic substitution reactions, while the thiol group is often added via thiolation reactions using thiolating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the fluorine atom can produce a variety of substituted benzene derivatives .

Scientific Research Applications

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine ring can enhance the compound’s binding affinity to specific proteins or enzymes. The thiol group can form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol is unique due to the combination of its fluorine atom, pyrrolidine ring, and thiol group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-fluoro-2-(pyrrolidin-1-ylmethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNS/c12-10-3-4-11(14)9(7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYBNMCPJGENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.